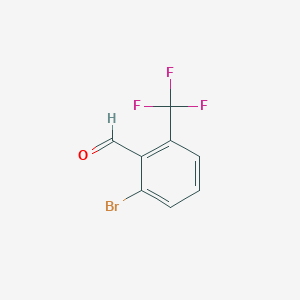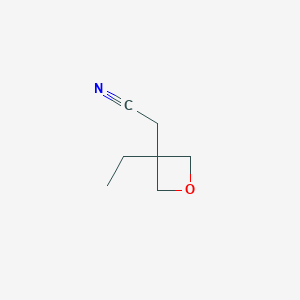
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Building Blocks for Life-Sciences-Oriented Research
An efficient and straightforward large-scale synthesis has made various (trifluoromethoxy)pyridines, including derivatives of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine, readily accessible. These compounds serve as important building blocks for life-sciences-oriented research, enabling regioselective functionalization and contributing to the development of new chemical entities with potential biological activity (Manteau et al., 2010).
Synthesis of Highly Efficient Herbicides
The compound has been utilized as a key intermediate in the synthesis of highly efficient herbicides. For example, its transformation from nicotinamide through a series of reactions has led to the development of trifloxysulfuron, a potent herbicidal compound, demonstrating the chemical's role in agricultural advancements (Zuo Hang-dong, 2010).
Spectroscopic and Optical Studies
Spectroscopic characterization and density functional theory studies of closely related bromo-trifluoromethylpyridine compounds have provided insights into their structural and electronic properties. These investigations are crucial for understanding the fundamental aspects of these molecules, which can be leveraged in material science, photoluminescent materials, and electronic applications (H. Vural & M. Kara, 2017).
Antimicrobial Research
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This research avenue highlights the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (B. Reddy & K. Prasad, 2021).
Advanced Material Synthesis
The compound's utility extends into the synthesis of advanced materials, including those with potential applications in catalysis, electronic devices, and luminescent materials. By serving as a precursor or building block, this compound contributes to the creation of novel compounds and complexes with tailored properties (Arturo Gamonal Ruiz-Crespo et al., 2022).
Mecanismo De Acción
Safety and Hazards
The safety information for “3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine” indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335, and the precautionary statements include P260 and P280 . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMAOMMHYTAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

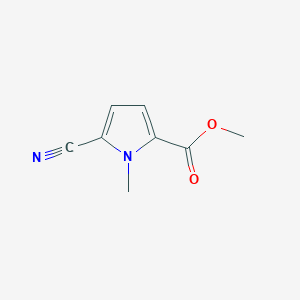
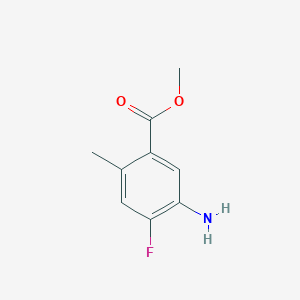


![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)

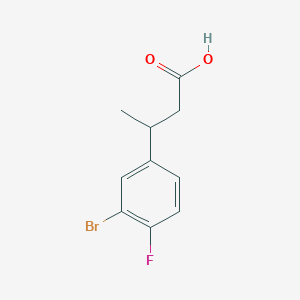



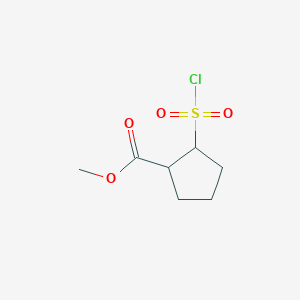
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
